molecular formula C8H13NS B8326525 N,N,2-Trimethyl-3-thiophenemethanamine

N,N,2-Trimethyl-3-thiophenemethanamine

Cat. No.: B8326525
M. Wt: 155.26 g/mol
InChI Key: BQEHINYVDCKWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-Trimethyl-3-thiophenemethanamine is a tertiary amine featuring a thiophene ring substituted at the 3-position with a methanamine group. The amine nitrogen is dimethylated, and an additional methyl group is present at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methylthiophen-3-yl)methanamine

InChI

InChI=1S/C8H13NS/c1-7-8(4-5-10-7)6-9(2)3/h4-5H,6H2,1-3H3

InChI Key

BQEHINYVDCKWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

2-(3-Thienyl)ethanamine

  • Structure : A thiophene ring at the 3-position linked to an ethylamine group.
  • Key Differences : Lacks the N,N-dimethyl and 2-methyl substituents present in the target compound.
  • Used as a precursor in synthesizing trace amine-associated receptor (TAAR1) ligands .

Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine

  • Structure : A tetrahydrofuran ring with N,N-dimethylmethanamine and two phenyl groups at the 2-position.
  • Key Differences : Replaces thiophene with a furan ring and incorporates bulky diphenyl substituents.
  • Properties: Increased steric hindrance from diphenyl groups may reduce reactivity compared to the thiophene derivative. The furan’s lower aromaticity (vs.
  • Safety : Requires medical consultation upon exposure, suggesting higher toxicity than simpler amines like triethylamine .

2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine Hydrochloride

  • Structure : A benzo[b]thiophene core with a dimethylated ethanamine side chain and a phenyl substituent.
  • Key Differences : Larger aromatic system (benzo[b]thiophene) and extended ethylamine chain vs. the methylamine chain in the target compound.
  • Pharmacology : Demonstrates antipsychotic activity in preclinical studies, highlighting the role of aromatic heterocycles in central nervous system (CNS) drug design. The dimethylamine group enhances lipophilicity, aiding blood-brain barrier penetration .

Triethylamine (N,N-Diethylethanamine)

  • Structure : A simple tertiary amine with three ethyl groups.
  • Key Differences : Lacks aromatic systems, resulting in vastly different electronic properties.
  • Applications : Widely used as a base in organic synthesis. The absence of a thiophene ring limits its use in targeted pharmacological applications but underscores the importance of aromaticity in drug-receptor interactions .
  • Safety : Classified as a irritant, with hazards similar to other tertiary amines, suggesting that N,N,2-Trimethyl-3-thiophenemethanamine may require similar handling precautions .

Structural and Functional Analysis Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Thiophene N,N-dimethyl, 2-methyl ~167 (estimated) High lipophilicity; potential CNS activity
2-(3-Thienyl)ethanamine Thiophene Ethylamine 127.20 TAAR1 modulation; precursor use
Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine Furan N,N-dimethyl, 2,2-diphenyl 281.39 Steric hindrance; synthetic intermediate
2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine Benzo[b]thiophene N,N-dimethyl, phenyl ~297 (estimated) Antipsychotic activity; CNS penetration
Triethylamine Alkyl amine Three ethyl groups 101.19 Organic synthesis base; irritant

Research Findings and Implications

  • Electronic Effects : Thiophene’s electron-rich aromatic system enhances π-π interactions in drug-receptor binding compared to furan or alkyl amines .
  • Synthetic Routes : Common methods include nucleophilic substitution and reductive amination, as seen in the synthesis of 2-phenylbenzo[b]thiophene derivatives .

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